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Cat. No.: B14762651

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address RNase

contamination issues during mRNA capping reactions.

Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving problems related to

RNase contamination in your capping experiments.

Problem: Low or No Capping Efficiency

If you observe a significant decrease in the efficiency of your capping reaction, consider the

following potential causes and solutions.
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Potential Cause Recommended Action

RNase Contamination in Reaction Components

1. Test all reaction components (water, buffer,

NTPs, RNA transcript) for RNase activity using a

commercial kit. 2. If contamination is detected,

discard the contaminated reagent and use a

fresh, certified RNase-free stock. 3. Prepare all

solutions using DEPC-treated, autoclaved water.

Degradation of RNA Transcript

1. Analyze the integrity of your input RNA

transcript on a denaturing agarose gel.

Smearing indicates degradation. 2. If degraded,

re-purify the RNA, ensuring strict RNase-free

technique throughout the process. 3. Include an

RNase inhibitor in your transcription and

capping reactions.

Contaminated Labware and Equipment

1. Ensure all pipette tips, microcentrifuge tubes,

and other plasticware are certified RNase-free.

2. Decontaminate pipettors, benchtops, and gel

electrophoresis equipment with a commercial

RNase decontamination solution. 3. Use a

dedicated set of pipettes for RNA work only.

Improper Handling Technique

1. Always wear gloves and change them

frequently, especially after touching non-

decontaminated surfaces.[1] 2. Use aerosol-

resistant pipette tips to prevent cross-

contamination.

Problem: RNA Degradation Observed After Capping Reaction

If your RNA appears intact before the capping reaction but shows degradation afterward, this

strongly suggests contamination was introduced during the capping procedure.
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Potential Cause Recommended Action

Contaminated Capping Enzyme or Buffer

1. Test the capping enzyme and its buffer for

RNase activity. 2. If possible, use a fresh lot of

the enzyme and buffer. 3. Add a compatible

RNase inhibitor to the capping reaction.

Introduction of RNases During Incubation

1. Ensure the incubator or heat block used for

the reaction is clean and decontaminated. 2.

Keep reaction tubes tightly sealed during

incubation.

Carryover Contamination from Previous Steps

1. Review your entire workflow, from

transcription to capping, to identify potential

sources of RNase introduction. 2. Ensure that

any surfaces or equipment that come into

contact with the RNA are properly

decontaminated.

Frequently Asked Questions (FAQs)
1. What are the primary sources of RNase contamination in a lab?

RNases are ubiquitous enzymes found in many sources within a laboratory environment. Key

sources include:

Human contact: Skin, hair, and saliva are rich in RNases.[2][3]

Environment: Dust particles and airborne microbes can carry RNases.[3]

Reagents and Solutions: Water and buffers can become contaminated if not properly treated.

[4]

Lab Equipment: Benchtops, pipettes, and other shared equipment can be sources of cross-

contamination.[5]

Biological Samples: The samples themselves can contain endogenous RNases.
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2. How can I make my solutions RNase-free?

The most common method for preparing RNase-free solutions is by treatment with diethyl

pyrocarbonate (DEPC). DEPC irreversibly inactivates RNases by modifying their histidine

residues.[6] However, it's crucial to remove residual DEPC by autoclaving, as it can inhibit

subsequent enzymatic reactions.[7] Note that DEPC cannot be used with solutions containing

primary amines, such as Tris buffers.[4][8] For these solutions, use certified RNase-free water

to prepare them.

3. Are RNase inhibitors compatible with capping enzymes?

Most commercially available recombinant RNase inhibitors, such as those derived from human

placenta or murine sources, are non-competitive inhibitors that do not interfere with the activity

of common capping enzymes like Vaccinia Capping Enzyme. It is recommended to add an

RNase inhibitor to your capping reaction as a protective measure, especially if you suspect low

levels of RNase contamination.[1] Always refer to the manufacturer's guidelines for

compatibility.

4. How can I test for RNase contamination?

Several commercial kits are available for the sensitive detection of RNase activity. These kits

typically use a fluorescently labeled RNA substrate that emits a signal upon cleavage by

RNases.[2][9][10]

RNase Detection Kit Reported Detection Limit

RNaseAlert® Lab Test Kit
As little as 3.5 x 10⁻⁷ units (~0.5 pg) of RNase

A.[9]

RNase+DNase Detection Kit (Jena Bioscience) RNase A: < 0.1 pg/µl.[11]

5. What is the most effective way to decontaminate my workspace and equipment?

For surfaces and non-autoclavable equipment, commercial RNase decontamination solutions

are highly effective. These solutions, such as RNaseZap™ and RNase AWAY®, contain active

ingredients that destroy RNases on contact.[3][12][13][14][15][16] For glassware, baking at

240°C for at least four hours is a reliable method for inactivating RNases.[7]
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Experimental Protocols
Protocol 1: DEPC Treatment of Water and Buffers

This protocol describes the standard procedure for inactivating RNases in aqueous solutions

using DEPC.

Materials:

Diethyl pyrocarbonate (DEPC)

Solution to be treated (e.g., water, non-amine-containing buffer)

Autoclave-safe bottle

Stir plate and stir bar

Fume hood

Procedure:

Work in a fume hood and wear appropriate personal protective equipment, as DEPC is a

suspected carcinogen.[7]

Add 0.1% (v/v) DEPC to the solution to be treated (e.g., 1 ml of DEPC per 1 liter of water).[4]

[8]

Stir the solution for at least 2 hours at room temperature, or overnight if more convenient.[7]

Autoclave the treated solution for at least 15-30 minutes to inactivate the DEPC.[7][8] The

sweet, fruity odor of ethanol is an indication of successful DEPC breakdown.

Allow the solution to cool completely before use. Store in a designated RNase-free container.

Protocol 2: Surface Decontamination Using a Commercial RNase Decontamination Solution

(e.g., RNaseZap™)
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This protocol provides general guidelines for using a commercial solution to decontaminate

laboratory surfaces and equipment. Always follow the specific instructions provided by the

manufacturer.

Materials:

Commercial RNase decontamination solution (e.g., RNaseZap™)[3][12][13][15][17][18]

Paper towels or laboratory wipes

RNase-free water

Gloves

Procedure:

Wear gloves throughout the procedure.

For Surfaces: Spray the solution directly onto the benchtop or surface to be cleaned. Wipe

thoroughly with a clean paper towel. Rinse the surface with RNase-free water and dry with

another clean paper towel.[12][17][18]

For Lab Apparatus: Liberally apply the solution to a paper towel and wipe all exposed

surfaces of the equipment. Rinse with RNase-free water and wipe dry. Small parts can be

briefly soaked in the solution, followed by thorough rinsing.[12][17][18]

For Plastic and Glass Vessels: Add enough solution to coat the entire inner surface by

swirling or vortexing. Discard the solution and rinse the vessel thoroughly two times with

RNase-free water.[12][17][18]

Protocol 3: Setting Up an RNase-Free Capping Reaction

This protocol outlines the key considerations for performing a capping reaction under RNase-

free conditions.

Materials:

Certified RNase-free water, buffers, and reagents
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RNase-free pipette tips (aerosol-resistant) and microcentrifuge tubes

Dedicated set of pipettes for RNA work

Capping enzyme and reaction buffer

Purified RNA transcript

RNase inhibitor

Decontaminated work area

Procedure:

Prepare a dedicated workspace by cleaning the benchtop and pipettes with an RNase

decontamination solution.

Thaw all reaction components on ice.

In a certified RNase-free microcentrifuge tube, assemble the reaction on ice in the following

order:

RNase-free water

Capping reaction buffer

GTP and SAM (if required by the capping enzyme)

RNase inhibitor

RNA transcript

Capping enzyme (add last)

Mix the reaction gently by pipetting up and down.

Incubate the reaction at the temperature and for the duration recommended by the enzyme

manufacturer.
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Proceed immediately to the next step in your workflow (e.g., purification) to minimize the risk

of subsequent contamination.
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Caption: Workflow for an RNase-free capping reaction.
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Caption: Troubleshooting flowchart for low capping efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14762651/docs#technical-support-center-managing-
rnase-contamination-in-capping-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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